3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a benzothiazole ring with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, as a 5-HT1D receptor ligand, it binds to the receptor and modulates its activity, potentially influencing neurotransmitter release and signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Piperidin-1-yl)propyl)indole: This compound is similar in structure but lacks the fluoromethyl group and the benzothiazole moiety.
3-(3-(Piperazin-1-yl)propyl)indole: Another related compound that features a piperazine ring instead of a piperidine ring.
Uniqueness
3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to the presence of the fluoromethyl group, which can significantly alter its pharmacokinetic properties and biological activity. The benzothiazole moiety also contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H15FN2O2S |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H15FN2O2S/c14-8-10-4-3-7-16(9-10)13-11-5-1-2-6-12(11)19(17,18)15-13/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
FVCYTUKSGVHYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)CF |
Origin of Product |
United States |
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